molecular formula C10H18BrNO3 B3334307 Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester CAS No. 627106-74-5

Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester

Cat. No. B3334307
CAS RN: 627106-74-5
M. Wt: 280.16 g/mol
InChI Key: XEXMMWOKORAPHR-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid, with a bromo and methyl group on the second carbon, and a 2-(4-morpholinyl)ethyl ester group . It has a molecular weight of 195.054 . The IUPAC Standard InChI is InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of this compound includes a propanoic acid backbone with a bromo and methyl group on the second carbon, and a 2-(4-morpholinyl)ethyl ester group . The structure is available as a 2D Mol file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.054 . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the current resources.

Future Directions

The future directions of this compound could involve its use in atom transfer radical polymerization (ATRP) processes, given the similar use of related compounds . Additionally, the morpholino functionality could be explored for binding to RNA or other therapeutics .

properties

IUPAC Name

2-morpholin-4-ylethyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,11)9(13)15-8-5-12-3-6-14-7-4-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXMMWOKORAPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN1CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458084
Record name Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627106-74-5
Record name Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 627106-74-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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